Product packaging for CL845-PAB-Ala-Val-PEG4-Azide(Cat. No.:)

CL845-PAB-Ala-Val-PEG4-Azide

Cat. No.: B12399823
M. Wt: 1228.1 g/mol
InChI Key: TUEFUOITWMYEBZ-RYJFNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Precision Chemical Biology and Molecular Engineering in Therapeutic and Diagnostic Modalities

Precision chemical biology and molecular engineering are pivotal in the current era of medicine, moving beyond traditional, broadly acting drugs to more targeted approaches. nih.goviu.edu By designing and synthesizing molecules that interact with specific biological targets, researchers can gain a deeper understanding of disease mechanisms at a molecular level. iu.eduomicsonline.org This knowledge is crucial for developing patient-specific therapies and more accurate diagnostic tools. iu.edu The ability to engineer molecules with specific functions allows for the creation of innovative treatment strategies, such as targeted drug delivery and immunotherapy. nih.govjeeemi.org This tailored approach aims to maximize therapeutic efficacy while minimizing off-target effects, a key goal in modern drug development. omicsonline.orgnih.gov

Molecular engineering enables the construction of complex molecular systems, sometimes inspired by nature's own molecular machines, that can perform specific tasks within a biological environment. utoronto.ca These custom-built molecules are instrumental in advancing diagnostics, allowing for earlier and more precise disease detection. utoronto.ca The integration of chemical biology with systems biology techniques, like proteomics and metabolomics, further refines the process of identifying and validating new drug targets. nih.gov

Overview of the STING Pathway and its Critical Role in Innate Immunity and Anti-tumor Responses

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, acting as a key sensor of cytosolic DNA. invivogen.comuchicagomedicine.org This pathway is activated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA in the cytoplasm—a sign of cellular damage or infection—and produces the second messenger cyclic GMP-AMP (cGAMP). embopress.orgfrontiersin.org cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. nih.gov

Upon activation, STING translocates to the Golgi apparatus and triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. uchicagomedicine.orgnih.gov These cytokines are essential for orchestrating a robust immune response. thno.org Type I IFNs play a multifaceted role in anti-tumor immunity by promoting the maturation and activation of dendritic cells (DCs), enhancing the cross-presentation of tumor antigens to T cells, and boosting the cytotoxic activity of natural killer (NK) cells and CD8+ T cells. frontiersin.orgthno.orgmdpi.com

The activation of the STING pathway is not only critical for fighting infections but also for recognizing and eliminating cancer cells. uchicagomedicine.orgembopress.org Tumor-derived DNA, released from dying cancer cells or resulting from genomic instability, can activate the cGAS-STING pathway, leading to an anti-tumor immune response. embopress.org This has made STING an attractive target for cancer immunotherapy, with the development of STING agonists aiming to amplify this natural defense mechanism. thno.orgacs.org

Rationale for the Design and Synthesis of CL845-PAB-Ala-Val-PEG4-Azide as a Multifunctional Research Tool

The design of this compound is a prime example of rational molecular engineering, creating a sophisticated tool for biomedical research. biocat.comsmolecule.com This compound integrates several functional components, each with a specific purpose, to enable the targeted delivery and controlled activation of the STING pathway. dcchemicals.cominvivogen.com

Integration of a Cyclic Dinucleotide Scaffold (CL845) for STING Agonism

At the core of this multifunctional molecule is CL845, a synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist. dcchemicals.comdcchemicals.combiocat.com CDNs are the natural ligands for STING, and synthetic analogs like CL845 are designed to mimic this activation. invivogen.comnih.gov CL845 is an analog of another STING agonist, CL656, and is specifically used in the synthesis of conjugatable ligands to target STING. dcchemicals.comdcchemicals.combiocat.com The activation of STING by CL845 is intended to stimulate an immune response, making it a valuable component for research in cancer immunology and infectious diseases. dcchemicals.combiocat.com

Functional Importance of Peptide Linkers (PAB-Ala-Val) in Targeted Intracellular Delivery

The PAB-Ala-Val component serves as a cleavable linker, a critical feature for the targeted release of the STING agonist within the cell. invivogen.com This specific peptide sequence, Valine-Alanine, is recognized and cleaved by cathepsin B, a protease that is highly active within the lysosomes of cells. invivogen.com The para-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring that once the Val-Ala dipeptide is cleaved, the active CL845 is efficiently released. invivogen.com This enzyme-specific cleavage mechanism allows for the controlled delivery of the STING agonist to the intracellular environment, which is crucial since STING signaling is initiated from within the cell. invivogen.comnih.gov The design of such linkers is a key strategy in developing targeted therapies to ensure that the therapeutic agent is released at the desired site of action, thereby increasing efficacy and reducing off-target effects. biosynth.commdpi.com

Utility of the Azide (B81097) Functionality for Bioorthogonal Ligation Chemistry

The terminal azide group (N3) is a key functional handle that allows for the attachment of this compound to other molecules through bioorthogonal chemistry. wikipedia.orgnih.gov Bioorthogonal reactions are chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is particularly useful because it is small, stable, and not naturally present in most biological systems. nih.govacs.org It can react selectively with an alkyne group in a type of reaction known as "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst. wikipedia.orgacs.org This allows for the precise and stable conjugation of the STING agonist ligand to a variety of molecules, such as antibodies or nanoparticles, for targeted delivery or imaging applications in living cells and organisms. smolecule.comeurjchem.comkinxcdn.com

Interactive Data Table: Components of this compound and Their Functions

ComponentChemical NaturePrimary Function
CL845 Cyclic DinucleotideSTING Agonist
PAB-Ala-Val Peptide LinkerCathepsin B-cleavable linker for intracellular release
PEG4 Polyethylene (B3416737) GlycolEnhances solubility and biocompatibility
Azide (N3) Chemical GroupBioorthogonal ligation handle for conjugation

Detailed Research Findings

The modular design of this compound allows for its application in a wide range of research areas. As a conjugatable STING ligand, it can be attached to targeting moieties to direct the STING agonist to specific cell types, such as cancer cells or immune cells. smolecule.com This targeted approach is being explored in the development of antibody-drug conjugates (ADCs), where the antibody directs the compound to a specific cell-surface receptor, and upon internalization, the STING agonist is released to stimulate a localized anti-tumor immune response. smolecule.cominvivogen.com The ability to attach this molecule to imaging agents via the azide group also facilitates studies on the biodistribution and cellular uptake of STING agonists. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H61F2N15O17P2S B12399823 CL845-PAB-Ala-Val-PEG4-Azide

Properties

Molecular Formula

C46H61F2N15O17P2S

Molecular Weight

1228.1 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

InChI

InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1

InChI Key

TUEFUOITWMYEBZ-RYJFNSOESA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Cl845 Pab Ala Val Peg4 Azide

Strategic Selection of Starting Materials and Precursors for Complex Chemical Synthesis

The assembly of a multifaceted molecule like CL845-PAB-Ala-Val-PEG4-Azide necessitates a convergent synthetic strategy, where key fragments are synthesized independently and then coupled together. The choice of starting materials is dictated by the structure of these fragments: the CL845 core, the p-aminobenzyl (PAB) self-immolative spacer, the alanine-valine (Ala-Val) dipeptide, the polyethylene (B3416737) glycol (PEG4) linker, and the terminal azide (B81097) group.

For the CL845 core , which is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, synthetic strategies often commence with derivatives of phthalic anhydride (B1165640) or related structures. These precursors are chosen for their commercial availability and the established chemical pathways to form the requisite glutarimide (B196013) or related heterocyclic systems that are crucial for CRBN binding.

The p-aminobenzyl (PAB) alcohol moiety is a commonly used self-immolative linker in bioconjugation. The synthesis typically starts from p-nitrobenzyl alcohol or a related derivative, where the nitro group can be reduced to an amine at a later stage of the synthesis. This latent amine functionality is strategic to prevent unwanted side reactions during earlier synthetic steps.

For the Ala-Val dipeptide , the starting materials are the corresponding N-protected amino acids, such as Fmoc-Ala-OH and Boc-Val-OH. The choice of protecting groups is critical to ensure stereochemical integrity during the coupling reaction and to allow for selective deprotection during the synthetic sequence.

The PEG4 linker component is typically introduced using a heterobifunctional PEG4 derivative. A common starting material is a PEG4 molecule with a terminal hydroxyl group and a protected amine or another functional group that can be selectively manipulated.

Finally, the azide functional group is incorporated to enable "click chemistry" conjugation. A common precursor for this is an azido-containing building block, such as an azido-PEG derivative or a small molecule with a terminal azide that can be coupled to the main structure.

A representative selection of key starting materials and precursors is presented in the table below.

Component Starting Material/Precursor Rationale for Selection
CL845 Core Phthalimide-based scaffoldsReadily available, established chemistry for Cereblon ligand synthesis.
PAB Linker p-Nitrobenzyl alcoholProtects the amine functionality until needed, preventing side reactions.
Ala-Val Dipeptide Fmoc-Ala-OH, Boc-Val-OHStandard protecting groups for solid-phase peptide synthesis, ensuring stereochemical control.
PEG4 Linker Heterobifunctional PEG4 derivativesAllows for controlled, directional attachment to the other components.
Azide Group Azido-PEG4-acidProvides a reactive handle for click chemistry conjugation.

Detailed Synthetic Pathway Development for the CL845 Core Structure

The CL845 core, being a ligand for the Cereblon E3 ligase, shares structural similarities with thalidomide (B1683933) and its derivatives. The synthesis of such structures has been extensively reviewed and typically involves the construction of a phthalimide (B116566) or a related heterocyclic system. A general synthetic approach involves the condensation of a substituted phthalic anhydride with a glutamine derivative or a synthetic equivalent.

A plausible synthetic route to a functionalized CL845 precursor would begin with a commercially available substituted phthalic anhydride. This is then reacted with a protected glutamine derivative in the presence of a suitable condensing agent, such as acetic acid, to form the glutarimide ring. Subsequent chemical modifications are then carried out to introduce a reactive handle, such as a halogen or a hydroxyl group, at a specific position on the phthalimide ring. This functional group serves as the attachment point for the PAB linker. The synthesis of Cereblon ligands often requires careful control of stereochemistry, as the biological activity can be dependent on a specific enantiomer.

Optimized Peptide Coupling Techniques for Stereoselective Ala-Val Dipeptide Integration

The formation of the amide bond between alanine (B10760859) and valine to create the Ala-Val dipeptide is a critical step that must be performed under conditions that minimize racemization. Solid-phase peptide synthesis (SPPS) is a commonly employed technique for this purpose. The synthesis begins by attaching the C-terminal amino acid, valine (protected with a Boc group), to a solid support resin. The Boc protecting group is then removed, and the next amino acid, Fmoc-protected alanine, is coupled to the free amine of the resin-bound valine.

The choice of coupling reagent is crucial for achieving high yield and stereochemical purity. A variety of coupling reagents are available, each with its own advantages and disadvantages.

Coupling Reagent Advantages Disadvantages
DCC/DIC Cost-effective and efficient.Can lead to the formation of a urea (B33335) byproduct that can be difficult to remove.
HBTU/TBTU High coupling efficiency and low racemization.Can be expensive.
HATU Very effective for sterically hindered amino acids.Higher cost.
PyBOP Good for cyclization and difficult couplings.Can be sensitive to moisture.

The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further suppress racemization and improve coupling efficiency. Once the dipeptide is assembled on the solid support, it can be cleaved from the resin and deprotected to yield the free Ala-Val dipeptide, ready for conjugation to the PAB linker.

PEGylation Procedures for Controlled Introduction of the PEG4 Linker

Polyethylene glycol (PEG) linkers are incorporated into molecules to improve their solubility, stability, and pharmacokinetic properties. In the synthesis of this compound, a tetraethylene glycol (PEG4) unit is introduced. The PEGylation step is typically performed using a pre-functionalized PEG4 derivative.

A common strategy is to use a heterobifunctional PEG4 linker, for example, one bearing a carboxylic acid at one terminus and a protected amine or an azide at the other. This allows for the directional coupling of the PEG linker to the other components of the molecule. For instance, the carboxylic acid end of the PEG4 linker can be activated and reacted with the amine of the PAB-Ala-Val fragment. The other end of the PEG linker would then be deprotected or further functionalized to introduce the terminal azide.

The reaction conditions for PEGylation need to be carefully optimized to ensure complete reaction and to avoid side reactions. The choice of solvent, temperature, and stoichiometry of the reactants all play a crucial role in the success of the PEGylation step.

Azide Functionalization Protocols for Terminal Reactive Group Incorporation

The terminal azide group in this compound is introduced to enable facile conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". There are several methods for introducing an azide group into a molecule.

One common method is through nucleophilic substitution of a leaving group, such as a halide or a tosylate, with an azide salt like sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Alternatively, a bifunctional linker containing an azide group can be used. For example, an azido-PEG4-acid can be coupled to the PAB-Ala-Val fragment using standard peptide coupling conditions. This approach has the advantage of introducing both the PEG linker and the azide group in a single step.

Another approach involves the use of a diazo transfer reaction, where a primary amine is converted to an azide using a diazo transfer reagent. This method is particularly useful when the azide needs to be introduced at a late stage in the synthesis.

Azide Functionalization Method Description Typical Reagents
Nucleophilic Substitution Displacement of a leaving group with an azide anion.Sodium azide, potassium azide.
Use of Azido-Containing Building Blocks Coupling of a molecule already containing an azide group.Azido-PEG4-acid, azido-amines.
Diazo Transfer Conversion of a primary amine to an azide.Triflyl azide, imidazole-1-sulfonyl azide.

Analytical Validation Methodologies for Synthetic Intermediates and Final Compound Purity in Research Contexts

Ensuring the purity and structural integrity of the synthetic intermediates and the final this compound compound is paramount. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the synthesized compounds. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from any unreacted starting materials, byproducts, and other impurities. The purity is typically determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information, which is particularly useful for confirming the sequence of the peptide and the connectivity of the different components.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed chemical structure of the synthesized compounds. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the protons and carbons in the molecule, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between different atoms in the molecule. For PEGylated compounds, NMR can also be used to confirm the presence and length of the PEG chain.

The combination of these analytical techniques provides a comprehensive validation of the identity, purity, and structure of this compound and its synthetic intermediates.

Analytical Technique Information Provided
HPLC Purity assessment and quantification.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (HRMS).
Tandem MS (MS/MS) Structural elucidation and sequence confirmation.
NMR Spectroscopy Detailed structural information and confirmation of functional groups.

Compound Names

Abbreviation/Name Full Chemical Name
This compound(2S,2'S)-N,N'-(carbonylbis(azanediyl(4-hydroxy-3,1-phenylene)methylene))bis(2-((S)-2-((S)-2-acetamido-3-methylbutanamido)propanamido)-3,3-dimethylbutanamide)
CL845(S)-4-(4-(dimethylamino)phenyl)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
PABp-aminobenzyl
Ala-ValAlanine-Valine dipeptide
PEG4Tetraethylene glycol
Azide-N₃
Fmoc9-fluorenylmethyloxycarbonyl
Boctert-butyloxycarbonyl
DCCDicyclohexylcarbodiimide
DICDiisopropylcarbodiimide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HOBt1-Hydroxybenzotriazole
HOAt1-Hydroxy-7-azabenzotriazole
DMFDimethylformamide
COSYCorrelation Spectroscopy
HSQCHeteronuclear Single Quantum Coherence

Molecular Mechanisms and Biological Activity of Cl845 Pab Ala Val Peg4 Azide As a Sting Agonist

Elucidation of STING Pathway Activation and Subsequent Downstream Signaling Cascades in Immunomodulation

As a STING agonist, CL845-PAB-Ala-Val-PEG4-Azide is engineered to activate the STING pathway, a pivotal component of the innate immune system that detects cytosolic DNA. The STING protein, located in the endoplasmic reticulum, acts as a sensor that, upon activation, initiates a signaling cascade. This activation typically involves STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). This phosphorylation leads to the dimerization of IRF3 and its translocation into the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-I). The STING pathway also activates the NF-κB signaling cascade, which results in the production of various pro-inflammatory cytokines.

The structure of this compound includes an azide (B81097) functional group attached via a polyethylene (B3416737) glycol (PEG4) linker. This feature is significant as it allows for the molecule's conjugation to other entities, such as antibodies, creating antibody-drug conjugates (ADCs). This approach can be used to target the STING agonist to specific cells, such as cancer cells, thereby concentrating the immune-stimulating effects within the tumor microenvironment.

Induction of Type I Interferons (IFN-I) and Key Pro-inflammatory Cytokines in In Vitro Cellular Models

The stimulation of immune cells, such as macrophages or dendritic cells, with a STING agonist like this compound in an in vitro setting is expected to trigger a significant release of type I interferons, most notably IFN-α and IFN-β. These interferons are critical for orchestrating an anti-tumor immune response.

In addition to interferons, the activation of the NF-κB pathway is anticipated to lead to the secretion of a suite of pro-inflammatory cytokines. While specific quantitative data for this compound is unavailable, typical cytokines induced by STING agonists include:

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine in initiating inflammatory responses and inducing cancer cell death.

Interleukin-6 (IL-6): A multifaceted cytokine involved in immune cell regulation and inflammation.

Interleukin-1 beta (IL-1β): A potent driver of inflammation.

Without experimental data, a quantitative data table for cytokine induction cannot be provided.

Modulation of Antigen-Presenting Cell Functionality, Specifically Dendritic Cell Activation in Preclinical Settings

The type I interferons and pro-inflammatory cytokines produced upon STING activation are powerful modulators of antigen-presenting cells (APCs), especially dendritic cells (DCs). In preclinical cancer models, the administration of a STING agonist is expected to induce the maturation and activation of DCs. This crucial process is characterized by several phenotypic changes:

Upregulation of MHC Class I and Class II molecules: This enhances the presentation of tumor-associated antigens to CD8+ and CD4+ T cells, respectively.

Increased expression of co-stimulatory molecules: Surface proteins such as CD80 and CD86 are upregulated, providing essential secondary signals for the full activation of T cells.

Expression of chemokine receptors: The upregulation of receptors like CCR7 guides the migration of activated DCs from the tumor to nearby lymph nodes, where they can initiate an adaptive immune response.

Activated DCs are also potent producers of cytokines like IL-12, which promotes the development of T helper 1 (Th1) cells and enhances the cytotoxic activity of CD8+ T cells.

Enhancement of T-Cell Priming and Anti-tumor Immune Responses in Defined Research Models

The culmination of dendritic cell activation by a STING agonist in research models is the enhancement of anti-tumor T-cell responses. By presenting tumor antigens and providing co-stimulation, mature DCs prime naive T cells in the lymph nodes, leading to the generation of a pool of tumor-specific effector T cells. These T cells then infiltrate the tumor, where they recognize and eliminate cancer cells.

The inclusion of a cleavable Valine-Alanine linker in the design of this compound is a strategic feature. This dipeptide sequence is recognized and cleaved by proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for the targeted release of the active STING agonist within the tumor, potentially increasing its efficacy and reducing systemic exposure. The expected outcome in preclinical tumor models would be a significant inhibition of tumor growth and the establishment of immunological memory against the tumor.

Biophysical Characterization of Receptor Binding Affinity and Ligand-Receptor Interaction Dynamics of this compound Using Advanced Techniques (e.g., Surface Plasmon Resonance)

To fully characterize the interaction between this compound and its target, the STING protein, biophysical techniques such as Surface Plasmon Resonance (SPR) are typically used. SPR allows for the real-time measurement of the binding kinetics between a ligand and a receptor. This analysis would yield critical data points:

Association rate constant (k_a): Describes the rate of the "on" reaction, or how quickly the compound binds to the STING protein.

Dissociation rate constant (k_d): Describes the rate of the "off" reaction, or how quickly the compound dissociates from the STING protein.

Equilibrium dissociation constant (K_D): This value, calculated as the ratio of k_d to k_a, is a measure of the binding affinity. A lower K_D value signifies a stronger binding interaction.

Such biophysical data is fundamental to understanding the potency and pharmacology of a drug candidate but is not available in the public domain for this specific compound.

Applications of Cl845 Pab Ala Val Peg4 Azide in Advanced Bioconjugation Strategies

Core Principles and Methodologies of Azide-Alkyne Click Chemistry in Biomolecule Conjugation

"Click chemistry" describes a class of reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. organic-chemistry.org A key example is the azide-alkyne cycloaddition, which is widely used for its efficiency and the stability of the resulting triazole linkage. organic-chemistry.orgbroadpharm.com The azide (B81097) group on CL845-PAB-Ala-Val-PEG4-Azide makes it a prime candidate for these powerful conjugation techniques. smolecule.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for forming a stable triazole linkage between an azide and an alkyne. organic-chemistry.orgbroadpharm.com This reaction experiences a significant rate acceleration, on the order of 10⁷ to 10⁸ times faster than the uncatalyzed version. organic-chemistry.org A key advantage of CuAAC is its compatibility with aqueous conditions over a broad pH range (4 to 12), making it suitable for biological applications. organic-chemistry.org

The standard protocol involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270). nih.govjenabioscience.com To prevent the oxidation of the active Cu(I) catalyst and protect biomolecules from reactive oxygen species, a copper-binding ligand is often included. nih.govjenabioscience.com Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, though for aqueous reactions, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred as it enhances biocompatibility. broadpharm.com

A typical laboratory-scale CuAAC reaction with a biomolecule-alkyne would involve combining the alkyne and the azide-containing compound (such as this compound) in a buffered solution. nih.gov A pre-mixed solution of CuSO₄ and the stabilizing ligand is then added, followed by sodium ascorbate to initiate the reaction. broadpharm.comnih.gov The reaction is typically allowed to proceed for about an hour at room temperature. nih.gov

Reagent Typical Role in CuAAC
Biomolecule-AlkyneThe molecule to be conjugated.
Azide-containing CompoundThe conjugation partner (e.g., this compound).
Copper(II) Sulfate (CuSO₄)The source of the copper catalyst. nih.govjenabioscience.com
Sodium AscorbateReduces Cu(II) to the active Cu(I) state. nih.govjenabioscience.com
Ligand (e.g., TBTA, THPTA)Stabilizes the Cu(I) catalyst and protects biomolecules. broadpharm.comnih.govjenabioscience.com
BufferMaintains a stable pH for the reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation with this compound

To circumvent the potential toxicity of copper catalysts in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. thieme-connect.de This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst. nih.gov The high reactivity of the cyclooctyne is due to the ring strain, which is released upon the formation of the stable triazole product.

SPAAC is highly valued for its bioorthogonality, meaning it can proceed within complex biological environments, such as living cells, without interfering with native biochemical processes. acs.org The reaction is efficient at ambient temperatures and in complex media. nih.gov While SPAAC provides a powerful tool for copper-free conjugation, its reaction rates are generally lower than those of CuAAC. acs.org However, the development of increasingly reactive cyclooctynes and the use of techniques like micellar catalysis can enhance the reaction speed. nih.govacs.org

Staudinger Ligation Approaches for Amine-Selective Conjugation with this compound

The Staudinger ligation is another bioorthogonal reaction that can be utilized with azide-functionalized molecules like this compound. nih.govresearchgate.net This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine with an ortho-ester group. sigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then rearranges to form a stable amide bond. sigmaaldrich.comcreative-biolabs.comthermofisher.com

A significant advantage of the Staudinger ligation is its high chemoselectivity; the azide and phosphine groups are orthogonal to most functional groups found in biological systems. sigmaaldrich.com This allows for the specific labeling of biomolecules such as proteins, lipids, and nucleic acids in complex biological mixtures. nih.govresearchgate.net The reaction proceeds under mild, aqueous conditions without the need for a catalyst, making it well-suited for biological applications. creative-biolabs.com

Strategic Design and Utility in Antibody-Drug Conjugates (ADCs) Development for Targeted Research Delivery

This compound is a valuable tool in the development of Antibody-Drug Conjugates (ADCs) for targeted research applications. smolecule.com ADCs are designed to deliver a potent payload, such as a therapeutic agent, directly to specific cells, often cancer cells, by attaching it to a monoclonal antibody that recognizes a target antigen on the cell surface. cam.ac.uk The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the efficiency of payload release. cam.ac.uk

Role of the Val-Ala Peptide Linker as a Substrate for Lysosomal Cathepsin B Cleavage

The Valine-Alanine (Val-Ala) dipeptide within the this compound linker is designed to be cleaved by cathepsin B, a lysosomal protease. iris-biotech.de Cathepsin B is often upregulated in tumor cells, making it an attractive target for triggering drug release within the intended cell type. Peptide linkers like Val-Ala offer enhanced stability in the bloodstream, where protease activity is low, preventing premature release of the payload. iris-biotech.de

While the Valine-Citrulline (Val-Cit) linker is also a well-established cathepsin B substrate, the Val-Ala linker possesses certain advantages. iris-biotech.de Notably, Val-Ala has been shown to be less hydrophobic than Val-Cit, which can help to prevent aggregation issues, especially when working with hydrophobic payloads. iris-biotech.demdpi.com This allows for a higher drug-to-antibody ratio (DAR) without significant aggregation. mdpi.comu-tokyo.ac.jp In a comparative study, the Val-Ala linker was cleaved by cathepsin B at about half the rate of the Val-Cit linker. iris-biotech.de

Linker Component Function
Valine-Alanine (Val-Ala)Dipeptide substrate for cathepsin B cleavage. iris-biotech.de
p-Aminobenzyl (PAB)Self-immolative spacer. cam.ac.ukmdpi.com
PEG4Enhances solubility and stability. smolecule.com
AzideFunctional group for bioconjugation via click chemistry or Staudinger ligation. smolecule.com

Controlled Intracellular Release Mechanisms of Conjugated Payloads via the PAB-Ala-Val System

The controlled release of the conjugated payload is a key feature of the PAB-Ala-Val system. cam.ac.uk Once the ADC is internalized by the target cell and trafficked to the lysosome, the high concentration and activity of cathepsin B lead to the cleavage of the Val-Ala dipeptide. rsc.org This cleavage event initiates a self-immolative cascade of the para-aminobenzyl (PAB) carbamate (B1207046) spacer. cam.ac.ukmdpi.com The PAB group spontaneously undergoes a 1,6-elimination reaction, which releases the payload in its unmodified, active form. cam.ac.ukaacrjournals.org This traceless release mechanism is crucial for ensuring the full efficacy of the delivered molecule. rsc.org

Integration with Diverse Research Payloads for Targeted Delivery and Functional Studies

The modular design of this compound makes it an ideal carrier for the targeted delivery of various research payloads. The core principle involves utilizing the CL845 component to direct the entire conjugate to cells expressing the STING receptor, while the terminal azide group serves as a chemical handle for attaching a payload. smolecule.combiocat.com

The azide group is particularly suited for "click chemistry," a set of chemical reactions known for their high efficiency, selectivity, and biocompatibility. sigmaaldrich.comlumiprobe.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the azide on the linker reacts with an alkyne-modified payload to form a stable triazole linkage. sigmaaldrich.commedchemexpress.com This allows for the conjugation of a wide array of molecules without interfering with other functional groups present in biological systems. lumiprobe.com

The linker itself is designed for controlled payload release. The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells. nih.goviris-biotech.de Following enzymatic cleavage of the dipeptide, the p-aminobenzyl alcohol (PAB) unit undergoes a self-immolative 1,6-elimination, ensuring the release of the attached payload in its active form. iris-biotech.denih.gov The tetra-polyethylene glycol (PEG4) spacer enhances the compound's aqueous solubility and stability, which can improve the pharmacokinetic properties of the resulting conjugate. sigmaaldrich.comnih.gov

This system enables the targeted delivery of diverse payloads, including:

Cytotoxic Agents: Small molecule cancer drugs can be attached to create antibody-drug conjugate (ADC)-like molecules, where the CL845 acts as the targeting moiety instead of an antibody. smolecule.com

Immunomodulators: Beyond the intrinsic STING agonism of CL845, other immune-stimulating or suppressing agents could be co-delivered.

Fluorescent Dyes and Imaging Agents: For tracking and visualization purposes in functional studies.

Table 1: Functional Components of this compound

Component Function Relevant Research Finding
CL845 STING Ligand Acts as a targeting moiety, binding to the STING receptor to direct the conjugate and activate an immune response. smolecule.combiocat.com
PAB-Ala-Val Cleavable Linker The Val-Ala dipeptide is a substrate for cathepsin B, allowing for payload release in specific cellular compartments. nih.goviris-biotech.de The PAB acts as a self-immolative spacer for efficient drug liberation. nih.gov
PEG4 Hydrophilic Spacer Increases water solubility and can improve the pharmacokinetic profile of the conjugate. sigmaaldrich.comnih.govnih.gov

| Azide (N₃) | Bioorthogonal Handle | Enables covalent attachment of alkyne-modified payloads via highly efficient and specific click chemistry reactions. sigmaaldrich.comlumiprobe.comlicor.com |

Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Degradation Studies

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker technology inherent in this compound is highly relevant to the synthesis of novel PROTACs. PEG-based linkers are frequently used in PROTAC design, and the azide group provides a versatile point for conjugation. medchemexpress.com

A hypothetical PROTAC could be synthesized by conjugating an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1) that has been modified with an alkyne group to the azide terminus of this compound. In this construct:

The CL845 moiety would serve as the warhead to target a protein of interest (POI), in this case, STING, or to anchor the PROTAC to STING-expressing cells.

The PAB-Ala-Val-PEG4 chain would function as the PROTAC linker, spacing the two ends of the chimera.

The conjugated E3 ligase ligand would recruit the cellular degradation machinery.

Such a construct could be used in degradation studies to investigate the ubiquitination and subsequent proteasomal degradation of STING itself or to target other proteins within STING-positive cells. The cleavable nature of the Ala-Val linker could also be exploited to design PROTACs that are activated by cathepsin B, potentially offering a level of conditional activity within the target cell's lysosome.

Table 2: Hypothetical PROTAC Design Using the this compound Scaffold

PROTAC Component Example Moiety Function
Targeting Ligand CL845 Binds to the STING protein.
Linker PAB-Ala-Val-PEG4-Azide (post-conjugation) Connects the targeting ligand to the E3 ligase ligand and influences properties like solubility and cell permeability. medchemexpress.com

| E3 Ligase Ligand | Alkyne-modified Thalidomide or VHL-1 | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL) to induce ubiquitination of the target protein. |

Development of Molecular Probes for Labeling, Imaging, and Tracking Biomolecules in Complex Research Systems

The azide group on this compound makes it an excellent precursor for the development of molecular probes. By using click chemistry, a variety of reporter molecules can be attached to create probes for labeling, imaging, and tracking STING in biological systems. lumiprobe.commedchemexpress.com The azide group is bioorthogonal, meaning it does not react with native functional groups like amines or hydroxyls found in biomolecules, ensuring specific labeling. licor.comnih.gov

For example, an alkyne-functionalized fluorescent dye can be readily clicked onto the azide, yielding a fluorescent probe. This probe would retain the STING-binding properties of the CL845 core, allowing researchers to:

Visualize STING localization within cells using fluorescence microscopy.

Quantify STING expression levels in different cell types or under various conditions using flow cytometry.

Track the trafficking of the STING receptor following activation.

The cleavable linker could add another layer of functionality, enabling the design of activatable probes. For instance, a probe could be designed with a quencher molecule that is released upon cathepsin B cleavage, leading to a fluorescent signal only after the probe has been internalized and processed in the lysosome.

Table 3: Reporter Molecules for Probe Development via Conjugation

Reporter Type Specific Example Potential Application
Fluorescent Dyes Alkyne-TAMRA, Alkyne-IRDyes Live-cell imaging, fixed-cell imaging, flow cytometry, and Western blotting to track STING. medchemexpress.comlicor.com
Biotin Alkyne-Biotin Affinity purification of STING and its binding partners, pull-down assays, and detection via streptavidin conjugates.

| Radioisotopes | Chelators for radioisotopes (e.g., DOTA) modified with an alkyne | Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging to monitor STING distribution in vivo. |

Strategies for Generating Multivalent Compounds and Polymeric Constructs via this compound Conjugation

Strategies for Multivalent Constructs:

Scaffold-Based Assembly: A central core molecule functionalized with multiple alkyne groups (e.g., a tri- or tetra-alkyne scaffold) can be reacted with this compound. This creates a defined, multivalent compound where two, three, four, or more STING ligands are presented in a specific spatial arrangement.

Polymerization: Monomers containing alkyne groups can be co-polymerized with this compound. This would result in a polymer chain decorated with numerous STING ligands. The properties of the resulting polymeric construct (e.g., size, solubility, and biodegradability) could be tuned by the choice of monomer.

Table 4: Compound Names Mentioned

Compound Name
This compound
CL845
p-aminobenzyl alcohol (PAB)
Valine-Alanine (Val-Ala)
Polyethylene (B3416737) glycol (PEG)
TAMRA azide
IRDye
DOTA
Thalidomide
VHL-1

Preclinical Research Investigations and in Vivo Model Applications Utilizing Cl845 Pab Ala Val Peg4 Azide

In Vitro Cellular Studies on Immune Cell Modulation and Functional Outcomes

In vitro studies are fundamental to characterizing the immunological activity of bioconjugates formed with CL845-PAB-Ala-Val-PEG4-Azide. These studies typically involve co-culturing immune cells, such as peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), or macrophage-like cell lines (e.g., THP-1), with cancer cells that are targeted by the antibody portion of the conjugate.

Research on similar STING agonist antibody-drug conjugates (ADCs) has shown that these constructs can be over 100 times more potent at inducing inflammatory cytokines compared to the free STING agonist. nih.gov This enhanced potency is attributed to the targeted delivery of the STING agonist to specific cells. Upon internalization of the ADC by the target cancer cell and subsequent release of the CL845 payload, the activated STING pathway is expected to lead to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10, IL-6, and TNF-α. researchgate.net

Furthermore, the design of these ADCs facilitates the activation of not just the cancer cells but also tumor-resident immune cells. The Fc region of the antibody in the conjugate can bind to Fcγ receptors (FcγR) on myeloid cells, leading to their activation. researchgate.netacs.org Studies have identified FcγRI as a key receptor for the internalization of tumor-targeted ADCs into myeloid cells, resulting in robust cytokine production and cancer cell killing. google.comacs.org

A hypothetical in vitro experiment could involve treating a co-culture of HER2-positive breast cancer cells and human PBMCs with an anti-HER2 antibody conjugated to this compound. The expected outcomes, which would be quantified by ELISA or multiplex assays, are presented in the table below.

Table 1: Hypothetical In Vitro Cytokine Release Profile

Cell Culture Condition IFN-β (pg/mL) CXCL10 (pg/mL) TNF-α (pg/mL)
Untreated Control < 10 < 50 < 20
Free CL845 500 1,500 300
Anti-HER2-CL845 Conjugate 50,000 150,000 30,000
Non-targeting IgG-CL845 600 1,800 350

In Vivo Animal Model Applications in Cancer Immunotherapy Research and Efficacy Assessment

The therapeutic potential of bioconjugates utilizing this compound is evaluated in various in vivo animal models of cancer. Syngeneic mouse models, which have a competent immune system, are crucial for assessing the immunomodulatory effects of such compounds.

In these models, the systemic administration of a tumor-targeted STING agonist ADC is expected to lead to significant tumor growth inhibition and improved survival compared to the administration of a free STING agonist. nih.gov This is because the ADC approach concentrates the STING agonist at the tumor site, thereby activating a potent local anti-tumor immune response while minimizing systemic exposure and associated toxicities, such as high levels of circulating cytokines. researchgate.netnih.gov

For instance, in a murine model of colon cancer, a single intravenous injection of a targeted STING ADC has been shown to result in substantial tumor growth inhibition. nih.gov The anti-tumor effect is often associated with the activation of dendritic cells, leading to enhanced priming of endogenous anti-tumor T cells. cas.org Complete responses in some treated animals have been observed, with subsequent resistance to tumor rechallenge, indicating the development of immunological memory. cas.org

Table 2: Hypothetical In Vivo Efficacy in a 4T1 Murine Breast Cancer Model

Treatment Group Median Tumor Volume at Day 21 (mm³) Median Survival (Days)
Vehicle Control 1500 25
Free CL845 1200 30
Anti-HER2-CL845 Conjugate 200 > 60 (60% tumor-free)
Non-targeting IgG-CL845 1150 32

Investigations into Targeted Delivery and Subcellular Localization of Conjugates in Research Models

The precise delivery of the STING agonist to the tumor and its subsequent release within the target cells are critical for the efficacy of this compound conjugates. Biodistribution studies, often employing fluorescently or radio-labeled conjugates, are used to track the accumulation of the ADC in the tumor and other organs. nih.gov

These studies have shown that antibody-based conjugates can effectively accumulate in tumor tissues. nih.gov The PEG4 spacer in the linker of this compound is intended to improve the solubility and pharmacokinetic profile of the conjugate. google.com

Once the ADC is internalized by a tumor cell, typically through receptor-mediated endocytosis, it is trafficked to the lysosomes. d-nb.info The acidic environment and the presence of proteases, particularly cathepsin B, within the lysosomes are designed to cleave the Ala-Val linker, releasing the CL845 payload into the cytoplasm where it can engage the STING pathway. google.comnih.govspandidos-publications.com Confocal microscopy can be used to visualize the co-localization of the fluorescently labeled conjugate with lysosomal markers, and subsequently, the diffusion of the payload into the cytoplasm. spandidos-publications.com

Exploration of Synergistic Effects with Other Immunotherapeutic Agents in Preclinical Combinatorial Studies

To enhance the anti-tumor immune response, bioconjugates of this compound can be combined with other immunotherapies, such as immune checkpoint inhibitors. Checkpoint inhibitors, like anti-PD-1 or anti-PD-L1 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to more effectively kill cancer cells.

The rationale for this combination is that the STING agonist conjugate can turn a "cold" tumor (lacking immune cell infiltration) into a "hot" tumor by promoting the influx and activation of T cells. The checkpoint inhibitor can then act on these newly recruited T cells to unleash a more potent and durable anti-tumor response. researchgate.net

Preclinical studies combining STING agonist ADCs with anti-PD-L1 antibodies have demonstrated superior anti-tumor efficacy compared to either agent alone. researchgate.net This synergy is often characterized by a higher rate of complete tumor regressions and the establishment of long-term immunological memory.

Comparative Analysis with Other STING Ligands and Bioconjugation Linkers in Specific Research Settings

The modular nature of this compound allows for comparative studies to optimize each component for a specific therapeutic application.

Comparison with Other STING Ligands: CL845 is an analog of the cyclic dinucleotide (CDN) STING agonist CL656. researchgate.netnih.gov Its activity can be compared to other classes of STING agonists, such as other CDNs (e.g., cGAMP, diABZI) or non-CDN agonists. nih.gov These comparisons would typically be performed in vitro by measuring the induction of interferon-stimulated genes (ISGs) or in vivo by assessing anti-tumor efficacy. The choice of STING agonist can influence the potency and duration of the immune response.

Comparison with Other Linkers: The PAB-Ala-Val linker is designed for cleavage by cathepsin B. google.comnih.gov Its performance can be compared to other cleavable linkers, such as those sensitive to other proteases or pH changes, or to non-cleavable linkers. The choice of linker can significantly impact the stability of the ADC in circulation and the efficiency of payload release within the target cell. For example, a study comparing a protease-cleavable valine-citrulline linker with its non-cleavable enantiomer in the context of a pyrrolobenzodiazepine (PBD) payload showed that the cleavable version was significantly more cytotoxic, highlighting the importance of linker design for certain payloads. nih.gov The PEG4 component contributes to the hydrophilicity and can be compared with other PEG chain lengths or alternative solubility-enhancing moieties. google.com The azide (B81097) group for bioconjugation is a versatile choice for 'click chemistry', which is known for its high efficiency and bio-orthogonality. nih.gov

Methodological Considerations and Advanced Techniques for Research with Cl845 Pab Ala Val Peg4 Azide

Optimization of Click Chemistry and Ligation Protocols for Diverse Biomolecules and Experimental Conditions

The azide (B81097) group present in CL845-PAB-Ala-Val-PEG4-Azide makes it highly suitable for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). smolecule.commedchemexpress.com These reactions are favored in bioconjugation for their high efficiency and specificity. jenabioscience.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This reaction involves the use of a copper(I) catalyst to ligate the azide group of this compound to a terminal alkyne on a biomolecule. jenabioscience.com Optimization of this protocol is critical for achieving high yields and maintaining the integrity of the biomolecule.

Key Optimization Parameters for CuAAC:

ParameterRecommendationRationale
Copper Source CuSO₄ is commonly used.Readily available and effective.
Reducing Agent Sodium ascorbate (B8700270) is frequently employed to reduce Cu(II) to the active Cu(I) state.Efficiently generates the catalyst in situ.
Ligand A water-soluble ligand like THPTA should be used in at least five-fold excess relative to the copper. jenabioscience.comStabilizes the Cu(I) catalyst, enhances reaction rates, and prevents oxidative damage to biomolecules. jenabioscience.com
Buffer Phosphate, carbonate, or HEPES buffers within a pH range of 6.5-8.0 are compatible. jenabioscience.comMaintains a stable reaction environment. Tris buffer should be avoided as it can inhibit the copper catalyst. jenabioscience.com
Additives Aminoguanidine can be included to scavenge byproducts of ascorbate oxidation that might otherwise damage proteins. jenabioscience.comProtects the integrity of the biomolecule during conjugation.

A fluorogenic or colorimetric assay can be invaluable for the fine-tuning of these parameters for specific biomolecules. jenabioscience.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

For biological systems where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. medchemexpress.com

Considerations for SPAAC:

Reagent Choice: The choice of cyclooctyne can influence reaction kinetics and stability.

Solvent: The reaction is typically performed in aqueous buffers.

Temperature: Reactions are often carried out at room temperature or 37°C.

Development and Validation of Cell-Based Assays for Functional Assessment of this compound Conjugates

Once this compound is conjugated to a biomolecule, such as an antibody to form an antibody-drug conjugate (ADC), it is crucial to assess the functional activity of the resulting conjugate. Cell-based assays are fundamental for this purpose.

Key Assays for Functional Assessment:

Assay TypePurposeMethodological Approach
STING Pathway Activation To confirm that the conjugated CL845 retains its ability to activate the STING pathway.Measurement of downstream signaling molecules such as type I interferons and other cytokines in relevant cell lines. smolecule.com Cell-based reporter assays that quantify the expression of interferon-stimulated genes can also be employed.
Ternary Complex Formation To verify that a PROTAC (Proteolysis Targeting Chimera) containing the conjugate can form the necessary ternary complex with the target protein and an E3 ligase.Proximity-based assays like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) can be used. portlandpress.com For example, a NanoBRET assay can be used to measure the engagement of the PROTAC with its target inside the cell. biorxiv.org
Target Protein Degradation To quantify the degradation of the target protein induced by a PROTAC conjugate.Western blotting or ELISA to measure the levels of the target protein in cells treated with the PROTAC. portlandpress.com Live-cell microscopy with fluorescently tagged target proteins can also visualize degradation. portlandpress.comresearchgate.net
Cell Viability/Cytotoxicity To determine the effect of the conjugate on cell survival.Assays such as MTT or MTS can be used to measure the metabolic activity of cells, which is an indicator of cell viability.

Validation of these assays should include the use of appropriate controls, such as the unconjugated biomolecule and the free this compound, to ensure that the observed effects are due to the conjugate itself.

Advanced Imaging Techniques for Tracking Conjugated Biomolecules in Research Models

Advanced imaging techniques are essential for visualizing the distribution and target engagement of this compound conjugates in vitro and in vivo.

Fluorescence Microscopy:

Fluorescently labeling the conjugate allows for its direct visualization in cells. acs.org This can be achieved by incorporating a fluorescent dye into the conjugate or by using a fluorescently tagged binding partner.

Confocal Microscopy: Provides high-resolution images of the subcellular localization of the conjugate.

Live-Cell Imaging: Enables the dynamic tracking of the conjugate within living cells over time. portlandpress.com For instance, bimolecular fluorescence complementation (BiFC) can be used to visualize the formation of the ternary complex in real-time. acs.org

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT):

For in vivo tracking, the conjugate can be radiolabeled for use in PET or SPECT imaging. numberanalytics.commdpi.comnih.gov This provides a non-invasive method to assess the biodistribution, pharmacokinetics, and tumor targeting of the conjugate in animal models. mdpi.comsnmjournals.orgnih.gov

Radiolabeling: The conjugate can be labeled with a positron-emitting radionuclide like Zirconium-89 (⁸⁹Zr) for PET imaging. numberanalytics.comsnmjournals.org The choice of radionuclide should match the pharmacokinetic properties of the conjugate. numberanalytics.com

Image Analysis: Quantitative analysis of PET or SPECT images can provide valuable information on tumor uptake and clearance from other tissues. mdpi.com

Chromatographic and Spectroscopic Approaches for Structural Confirmation and Purity Assessment of this compound and its Conjugates in Research

Ensuring the structural integrity and purity of this compound and its conjugates is paramount for reliable research findings.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment. nih.gov Reversed-phase HPLC is commonly used to separate the conjugate from unreacted starting materials and byproducts. nih.gov Purity is typically determined by integrating the peak area of the desired product. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis of mass spectrometry, providing both purity data and mass confirmation of the conjugate. nih.gov

Spectroscopic Techniques:

Mass Spectrometry (MS): Used to determine the precise molecular weight of the compound and its conjugates, confirming successful ligation. nih.gov Tandem MS (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule. nih.govacs.org Both ¹H and ¹³C NMR are used to confirm the chemical structure. nih.govacs.org

Considerations for Biocompatibility and Systemic Distribution in Complex Biological Environments for Research Applications

The in vivo performance of this compound conjugates is heavily influenced by their biocompatibility and systemic distribution.

Biocompatibility:

Systemic Distribution:

The distribution of the conjugate throughout the body is a critical factor in its efficacy and potential off-target effects. mdpi.combiochempeg.com

Factors Influencing Distribution: The size, charge, and hydrophobicity of the conjugate all play a role. The PEG linker can increase the hydrodynamic radius, which tends to prolong circulation time by reducing renal clearance. chempep.com

Overcoming Barriers: The large size and hydrophilicity of many conjugates can limit their ability to cross cell membranes. mdpi.com Strategies to enhance cell permeability, such as the incorporation of cell-penetrating peptides or targeting specific transporters, may be necessary. frontiersin.org

Metabolic Stability: The linker and the conjugate as a whole must be stable enough to reach their target. frontiersin.org The Ala-Val dipeptide in the linker is designed to be cleavable by intracellular proteases like cathepsin B, allowing for controlled release of the active component inside the target cell. broadpharm.com The triazole linkage formed via click chemistry is known for its metabolic stability. precisepeg.com

Future Directions and Emerging Research Avenues for Cl845 Pab Ala Val Peg4 Azide

Exploration of Novel Bioconjugation Targets and Expanded Biomedical Applications

The azide (B81097) functionality of CL845-PAB-Ala-Val-PEG4-Azide is a gateway to a vast array of bioconjugation possibilities via "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. irjweb.comrsc.orgacs.org While antibody-drug conjugates (ADCs) for cancer therapy represent a primary application, future research is poised to explore a wider range of biomolecules as targeting moieties. mdpi.comfrontiersin.org

Novel Targeting Moieties:

Aptamers: These single-stranded DNA or RNA molecules can be selected to bind with high affinity and specificity to a diverse range of targets, including cell surface receptors and intracellular proteins. Conjugating this compound to tumor-targeting aptamers could offer an alternative to antibodies with potential advantages in terms of size, synthesis, and tissue penetration.

Small Molecule Ligands: For targets where a small molecule ligand is known, such as folate receptors which are overexpressed in several cancers, conjugation could provide a highly specific delivery mechanism. rsc.org

Nanoparticles: The azide group can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric micelles, porous silicon nanoparticles) to create targeted delivery systems for the STING agonist. nih.govfrontiersin.org This approach allows for the co-delivery of other therapeutic agents, potentially leading to synergistic effects.

Expanded Biomedical Applications: Beyond oncology, the targeted activation of the STING pathway holds promise for other therapeutic areas. Future research could investigate the use of this compound conjugates in:

Infectious Diseases: Targeting infected cells to enhance the innate immune response against viral or bacterial pathogens.

Autoimmune Disorders: While seemingly counterintuitive, targeted and controlled STING activation in specific immune cell populations could potentially re-educate the immune system and restore tolerance. dcchemicals.com

Integration into Advanced Drug Delivery Systems Beyond Current ADC and PROTAC Frameworks

The modular nature of this compound makes it an ideal component for sophisticated drug delivery systems that go beyond the conventional ADC model.

Hydrogels: Incorporating the compound into implantable hydrogels could enable sustained, localized release of the STING agonist at a tumor site following surgical resection. frontiersin.org This would maintain a pro-inflammatory microenvironment to help eliminate residual cancer cells and prevent recurrence.

Virus-Like Particles (VLPs): Encapsulating or conjugating this compound to VLPs could mimic a natural viral infection, leading to potent activation of antigen-presenting cells (APCs) and robust anti-tumor immunity. frontiersin.org

Exosomes: These natural nanovesicles are being explored as drug delivery vehicles. Loading exosomes with this compound could leverage their natural ability to target specific cells and deliver their cargo efficiently. frontiersin.orgfrontiersin.org

While the current structure is not a typical PROTAC (Proteolysis-Targeting Chimera), the principles of targeted delivery and release could be adapted. Future iterations might involve bifunctional molecules that not only deliver the STING agonist but also target a specific protein for degradation, creating a dual-action therapeutic.

Development of Next-Generation Analogues with Tunable Properties

The existing structure of this compound provides a blueprint for the rational design of next-generation analogues with fine-tuned characteristics to enhance their research utility and therapeutic potential.

Component to ModifyPotential for TunabilityDesired Outcome
CL845 (STING Agonist) Introduction of different cyclic dinucleotide (CDN) or non-CDN STING agonists. targetedonc.comnih.govAltered binding affinity, species specificity (human vs. mouse STING), and signaling kinetics. dcchemicals.com
PAB-Ala-Val (Cleavable Linker) Substitution of the Val-Ala dipeptide with other protease-sensitive sequences (e.g., Val-Cit) or linkers sensitive to different stimuli (e.g., pH, redox potential). mdpi.comnih.govoaepublish.comControlled release in specific cellular compartments or tumor microenvironments, potentially reducing off-target effects. cam.ac.ukiris-biotech.de
PEG4 (Spacer) Variation of the polyethylene (B3416737) glycol chain length. begellhouse.comnih.govtandfonline.comOptimized solubility, stability, and pharmacokinetic profile. Longer PEG chains could increase circulation time but may also lead to immunogenicity concerns. mdpi.commdpi.com
Azide (Functional Group) Replacement with other bioorthogonal handles (e.g., alkynes, tetrazines). acs.orgscienceopen.comCompatibility with different bioconjugation strategies and the potential for multi-step labeling.

The development of a library of such analogues would allow researchers to select the optimal compound for a specific application, balancing potency, stability, and targeted delivery.

Addressing Methodological Challenges in the Synthesis and Comprehensive Evaluation of Complex Bioconjugates

The synthesis of a multi-component molecule like this compound is inherently complex. begellhouse.com Future research will need to focus on optimizing synthetic routes to improve yield, purity, and scalability. The synthesis of CDN-based agonists, in particular, can be challenging. researchgate.net

Furthermore, the comprehensive evaluation of the resulting bioconjugates presents its own set of challenges:

Characterization: Ensuring the precise drug-to-antibody ratio (DAR) or ligand-to-nanoparticle ratio is crucial for consistent biological activity. Advanced analytical techniques will be required for robust characterization.

In Vitro to In Vivo Correlation: Establishing a clear correlation between the in vitro activity of a conjugate and its in vivo efficacy is often difficult. This requires the development of more predictive in vitro models that better mimic the tumor microenvironment.

Pharmacokinetics and Biodistribution: Understanding how the conjugate behaves in a biological system, including its stability, clearance, and tumor accumulation, is critical for optimizing its design and predicting its therapeutic window.

Potential for this compound in Diagnostic Probe Development

The ability to visualize the expression and engagement of the STING pathway in vivo is a significant unmet need in the development of STING-targeted therapies. The azide group of this compound allows for its conjugation to imaging agents, opening up exciting possibilities for diagnostic applications.

By attaching a positron-emitting radionuclide (e.g., via a chelator conjugated to an alkyne) or a near-infrared fluorophore, this compound could be transformed into a probe for Positron Emission Tomography (PET) or fluorescence imaging, respectively. nih.govpnas.orgacs.org Such probes could be invaluable for:

Patient Stratification: Identifying patients whose tumors express high levels of STING and are therefore more likely to respond to STING agonist therapy. researchgate.net

Pharmacodynamic Biomarkers: Monitoring the delivery of the STING agonist to the tumor and assessing the engagement of the STING pathway in real-time. uclahealth.org This could help in optimizing dosing regimens and predicting therapeutic response early in the course of treatment.

Understanding Drug Resistance: Investigating whether downregulation of STING expression is a mechanism of resistance to therapy.

The development of STING-targeted imaging probes based on the this compound scaffold represents a promising frontier for advancing personalized cancer immunotherapy. researchgate.net

Compound Name Table

Abbreviated NameFull Chemical Name
This compound(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

Q & A

Basic Research Questions

Q. What are the key structural and functional components of CL845-PAB-Ala-Val-PEG4-Azide, and how do they contribute to its role in bioconjugation?

  • Answer : The compound comprises:

  • CL845 : A proprietary cyclic dinucleotide acting as a STING ligand, enabling immune activation .
  • PAB (para-aminobenzyl) : A self-immolative linker facilitating controlled payload release in targeted therapies .
  • Val-Ala dipeptide : A protease-cleavable spacer, enhancing specificity for enzymatic cleavage in cellular environments .
  • PEG4 : A tetraethylene glycol chain improving solubility, biocompatibility, and reducing immunogenicity .
  • Azide : Enables "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific bioconjugation .
    • Methodological Insight : Structural validation requires techniques like HPLC for purity assessment, NMR for functional group confirmation, and mass spectrometry for molecular weight verification .

Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?

  • Answer :

  • Stability Assays : Incubate the compound in PBS (pH 7.4) or serum at 37°C. Monitor degradation via HPLC or LC-MS at 0, 6, 12, and 24-hour intervals .
  • Protease Sensitivity : Use tumor-associated proteases (e.g., cathepsin B) to test Val-Ala cleavage efficiency. Compare cleavage rates via fluorescence resonance energy transfer (FRET) probes .
  • Critical Data Interpretation : Discrepancies between in vitro and in vivo stability may arise from serum protein interactions or differential enzyme activity .

Advanced Research Questions

Q. What strategies can resolve contradictions in STING activation data when this compound is conjugated to different antibody-drug conjugates (ADCs)?

  • Answer :

  • Variable Conjugation Sites : Use site-specific conjugation (e.g., engineered cysteine residues) to ensure consistent ligand orientation. Compare activity across sites using luciferase-based STING reporter assays .
  • Payload Release Kinetics : Quantify free CL845 release via ultracentrifugation or size-exclusion chromatography to correlate with activation potency .
  • Table: Key Variables Affecting STING Activation
VariableImpactMitigation Strategy
Conjugation siteAlters ligand accessibilityUse site-specific conjugation
Linker stabilityPremature release reduces efficacyOptimize PEG4 length or protease substrate
Cellular uptake efficiencyLimits intracellular deliveryIncorporate endosome-disrupting motifs (e.g., pH-sensitive linkers)

Q. How can researchers optimize the PEG4 spacer length to balance solubility and steric hindrance in this compound-based ADCs?

  • Answer :

  • Comparative Studies : Synthesize analogs with PEG2, PEG4, and PEG6 spacers. Assess:
  • Solubility : Via dynamic light scattering (DLS) or nephelometry .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure antigen-binding domain accessibility .
  • In Vivo Validation : Use murine models to correlate PEG length with tumor accumulation (e.g., via PET imaging with radiolabeled conjugates) .
    • Data Conflict Resolution : If longer PEG chains improve solubility but reduce binding, introduce branched PEGs or hydrophobic counterions to mitigate steric effects .

Q. What analytical methods are critical for confirming the identity of this compound after synthesis?

  • Answer :

  • Multi-Technique Approach :

NMR Spectroscopy : Confirm presence of PEG4 (δ 3.5–3.7 ppm), azide (δ 3.3 ppm), and Val-Ala backbone (δ 1.2–1.5 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) with ≤5 ppm mass error .

FT-IR Spectroscopy : Identify azide stretches (~2100 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

  • Pitfalls : Residual solvents or incomplete PEGylation may skew results. Use preparative HPLC for purification and elemental analysis for stoichiometric validation .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols in Supporting Information (per IUPAC guidelines), including reaction temperatures, molar ratios, and purification gradients .
  • Ethical Reporting : Disclose all synthetic yields, side products, and failed attempts to avoid publication bias .
  • Data Sharing : Deposit raw NMR, MS, and HPLC files in repositories like Zenodo or Figshare to facilitate peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.